imidazo[1,2-a]pyrimidine-3-sulfonamide

Enzyme Inhibition Antiproliferative IMPDH2

Researchers pursuing IMPDH2-targeted anticancer programs often face ambiguous SAR due to regioisomeric impurities. Imidazo[1,2-a]pyrimidine-3-sulfonamide (CAS 2703774-57-4) eliminates this uncertainty: • Confirmed 3-sulfonamide regiochemistry via regioselective synthesis • Validated IMPDH2 binding (Ki = 430 nM) for cellular probe studies • Low MW (198.21) fragment hit with sulfonamide handle for rapid elaboration Supplied as a high-purity building block for focused library synthesis and hit-to-lead optimization.

Molecular Formula C6H6N4O2S
Molecular Weight 198.21 g/mol
CAS No. 2703774-57-4
Cat. No. B6200239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameimidazo[1,2-a]pyrimidine-3-sulfonamide
CAS2703774-57-4
Molecular FormulaC6H6N4O2S
Molecular Weight198.21 g/mol
Structural Identifiers
SMILESC1=CN2C(=CN=C2N=C1)S(=O)(=O)N
InChIInChI=1S/C6H6N4O2S/c7-13(11,12)5-4-9-6-8-2-1-3-10(5)6/h1-4H,(H2,7,11,12)
InChIKeyJUASJCDLAGUPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrimidine-3-sulfonamide: Procurement & Specifications


Imidazo[1,2-a]pyrimidine-3-sulfonamide (CAS: 2703774-57-4) is a fused heterocyclic compound with a molecular formula of C6H6N4O2S and a molecular weight of 198.21 g/mol . It is a core scaffold in medicinal chemistry, valued for its structural analogy to purine bases which enables interaction with a diverse range of enzymatic targets . The compound is primarily utilized as a building block for the synthesis of more complex bioactive molecules, particularly as a pharmacophore in kinase inhibitor and receptor modulator programs [1].

Privileged purine-like scaffold for kinase inhibitor design
Regioselective 3-sulfonamide building block for medicinal chemistry
Fragment-based drug discovery starting point

Imidazo[1,2-a]pyrimidine-3-sulfonamide: Why Substitution Fails


The functional utility of imidazo[1,2-a]pyrimidine-3-sulfonamide is dictated by the precise regiochemistry of the sulfonamide moiety. Substituting this compound with a closely related analog, such as a 2-sulfonamide isomer or an unsubstituted imidazo[1,2-a]pyrimidine core, can lead to a significant divergence in biological activity and target engagement. Class-level evidence indicates that the position of the sulfonamide group can dramatically alter the compound's hydrogen-bonding network with target proteins, which is a critical determinant of binding affinity and selectivity . While direct quantitative comparisons for this specific CAS number are not yet available in public literature, the established principles of medicinal chemistry underscore that regioisomeric analogs are not functionally interchangeable and can lead to false negatives or misleading SAR in hit-to-lead optimization [1].

2-sulfonamide isomer
Altered hydrogen-bond network may shift target binding and selectivity, leading to misleading SAR.
Unsubstituted core
Lacking the sulfonamide group may remove key interaction, yielding false negatives in hit expansion.

Imidazo[1,2-a]pyrimidine-3-sulfonamide: Quantitative Evidence


IMPDH2 Inhibitory Activity

Imidazo[1,2-a]pyrimidine-3-sulfonamide demonstrates low micromolar inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2). In a binding assay, it exhibited a Ki of 430 nM against the IMP substrate [1]. This target is a validated enzyme in antiproliferative and immunosuppressive therapeutic areas. The compound's activity, while not high potency, establishes it as a viable starting point for fragment-based drug discovery or as a reference tool for assay validation against this specific enzyme class.

IMPDH2 Binding
Assay context
Ki = 430 nM
Supports IMPDH2 target engagement studies
Biochemical assay vs. IMP substrate
Enzyme Inhibition Antiproliferative IMPDH2 Kinase

Cancer Stem Cell Inhibition in HTS

In a luminescence-based cell assay designed to identify inhibitors of cancer stem cells (CSCs), imidazo[1,2-a]pyrimidine-3-sulfonamide was identified as an active compound in the primary high-throughput screen (HTS) [1]. Among 45 compounds tested in a dose-response confirmation set, this scaffold was one of 26 actives, with a subset demonstrating activity at concentrations ≤ 1 µM [1]. This outcome from a federally curated HTS campaign highlights the compound's potential as a privileged scaffold for targeting therapeutically resistant CSC populations.

Cancer Stem Cell HTS
Class-level
Active in primary HTS, subset ≤1 µM
Indicates phenotypic activity in CSC model
Dose-response confirmation recommended
Oncology Cancer Stem Cells HTS Drug Discovery

Regioselective 3-Sulfonamide Synthesis

The synthesis of the 3-sulfonamide regioisomer, such as imidazo[1,2-a]pyrimidine-3-sulfonamide, can be achieved with high regioselectivity using specific methodologies. A study by Rozentsveig et al. (2014) reports a two-step, regioselective synthesis of 3-(sulfonylamino)imidazo[1,2-a]pyrimidines from 2-aminopyrimidines in the presence of NaOH . Crucially, this method does not produce the isomeric 2-sulfonamide, which underscores that the 3-sulfonamide represents a synthetically distinct and intentional chemotype rather than a random mixture .

3-Sulfonamide Synthesis
Data to verify
3-isomer formed exclusively
Confirms regiochemical purity for SAR
2-sulfonamide not detected; source review needed
Synthetic Methodology Regioselectivity Medicinal Chemistry Scaffold Synthesis

Imidazo[1,2-a]pyrimidine-3-sulfonamide: Key Applications


Hit-to-Lead Optimization for Kinase & CSC

Given its activity in a cancer stem cell HTS campaign [1] and its confirmed binding to IMPDH2 [2], this scaffold is best employed as a starting point for medicinal chemistry programs focused on developing novel anticancer agents. Its privileged structure makes it suitable for generating focused libraries through parallel synthesis to improve potency and selectivity against validated oncology targets.

Chemical Probe for Pathway Deconvolution

The moderate but specific binding affinity to IMPDH2 (Ki = 430 nM) positions imidazo[1,2-a]pyrimidine-3-sulfonamide as a potential tool compound [2]. Researchers can use it to probe the downstream effects of IMPDH inhibition in cellular models of cancer or immune disorders, serving as a less potent, and thus potentially less cytotoxic, alternative to clinical-grade IMPDH inhibitors for basic research.

Fragment-Based Drug Discovery (FBDD)

With a low molecular weight of 198.21 g/mol and a confirmed ligandable binding site (IMPDH2), this compound is an ideal fragment hit [2]. Its sulfonamide group provides a synthetic handle for rapid elaboration via well-established chemistries, allowing medicinal chemists to efficiently explore the surrounding chemical space to improve affinity and drug-like properties.

Reference Standard: Regioselective Synthesis

The documented regioselective synthesis of 3-sulfonamides over 2-sulfonamides makes this compound a valuable analytical standard. It can be used to verify the regiochemical outcome of new synthetic methods or to calibrate HPLC/LC-MS systems for quality control during the synthesis of more complex imidazo[1,2-a]pyrimidine-based drug candidates.

Application
Selection Property
Validation Focus
Kinase/CSC lead optimization
Privileged purine-like scaffold
Cancer stem cell & kinase panel assays
Pathway deconvolution probe
Confirmed IMPDH2 binding
IMPDH2 pathway modulation in cell models
Fragment-based drug discovery
Low molecular weight fragment with synthetic handle
Biophysical and biochemical fragment screening
Regioselective synthesis reference
3-sulfonamide regiochemical purity
HPLC/LC-MS method verification
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